2-Amino-3-(tert-butyl)phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(tert-butyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions. This compound, in particular, is characterized by the presence of an amino group and a tert-butyl group on the phenyl ring, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(tert-butyl)phenylboronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The initial step involves the borylation of 2-amino-3-(tert-butyl)phenylboronic acid.
Esterification: The resulting boronic acid is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(tert-butyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The amino group and tert-butyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products
Oxidation: Boronic acid or borate ester.
Reduction: Borane or borohydride.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(tert-butyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-3-(tert-butyl)phenylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester moiety. The boron atom can form reversible covalent bonds with diols and hydroxyl groups, making it a valuable tool in enzyme inhibition and receptor modulation . The amino and tert-butyl groups can further influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the amino and tert-butyl groups, making it less versatile in certain reactions.
3-(N-Boc-amino)phenylboronic Acid Pinacol Ester: Contains a Boc-protected amino group, which can be deprotected under acidic conditions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A simpler boronic ester without additional functional groups.
Uniqueness
2-Amino-3-(tert-butyl)phenylboronic acid pinacol ester is unique due to the presence of both an amino group and a tert-butyl group on the phenyl ring. These functional groups enhance its reactivity and allow for a broader range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C16H26BNO2 |
---|---|
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C16H26BNO2/c1-14(2,3)11-9-8-10-12(13(11)18)17-19-15(4,5)16(6,7)20-17/h8-10H,18H2,1-7H3 |
InChI-Schlüssel |
SRMVTMAVLUBJRP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.